4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-2-4-21-10-13(19-14(21)3-1)11-23-16-9-15(17-12-18-16)20-5-7-22-8-6-20/h1-4,9-10,12H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDIDVUHXBGBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)SCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the cyclization of o-nitrobenzyl derivatives.
Dehydrogenation of imidazolines: This method uses oxidizing agents to convert imidazolines to imidazoles.
For the pyrimidine moiety, common methods include:
Cyclization reactions: Using reagents like POCl3 and DIPEA in toluene at elevated temperatures.
Suzuki-Miyaura cross-coupling: This method involves the coupling of boronic acids with halogenated pyrimidines in the presence of palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Formation of Thioether Linkage
The thioether group connecting the imidazo[1,2-a]pyridine and pyrimidine rings is likely introduced via nucleophilic substitution or S-alkylation . For instance, thieno[2,3-b]pyridine-2-carboxamide derivatives are synthesized by reacting 2-chloro-N-arylacetamides with 6-phenyl-2-thioxopyridines . This suggests a general strategy for thioether formation:
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Reaction Pathway :
Example Reaction :
Pyrimidine Ring Functionalization
The pyrimidine ring in the target compound is functionalized at position 4 (via morpholine substitution) and position 6 (via thioether linkage). Functionalization methods include:
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Nucleophilic Aromatic Substitution :
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Suzuki Coupling :
Example Reaction for Morpholine Substitution :
Final Assembly of the Target Compound
The target compound’s synthesis likely involves:
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Preparation of the imidazo[1,2-a]pyridin-2-ylmethyl thioether fragment .
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Coupling this fragment to a pyrimidine ring (position 6).
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Substitution at pyrimidine’s position 4 with morpholine .
Key Reagents and Conditions :
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Thioether Formation :
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Morpholine Substitution :
Structural and Mechanistic Insights
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Regioselectivity :
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Stability :
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Catalytic Methods :
Comparative Analysis of Reaction Methods
Research Findings and Implications
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Kinase Inhibition :
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Antiparasitic Activity :
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Selectivity :
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following structural components:
- Imidazo[1,2-a]pyridine moiety : Known for diverse biological activities.
- Pyrimidine ring : Contributes to the compound's stability and reactivity.
- Morpholine group : Enhances solubility and bioavailability.
Biological Activities
Research indicates that compounds containing imidazo[1,2-a]pyridine and pyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated efficacy in inhibiting tumor growth in vitro and in vivo.
- Antiviral : Potential activity against viral pathogens.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various imidazo[1,2-a]pyridine derivatives, including 4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine). The compound was tested against several cancer cell lines, showcasing significant cytotoxic effects attributed to its ability to induce apoptosis and inhibit cell proliferation.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results indicated a substantial reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions in cellular pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Key Observations :
- Thieno[3,2-d]pyrimidine vs. The target compound’s pyrimidine core may offer synthetic flexibility but reduced rigidity.
- Imidazo Ring Variations : Imidazo[1,2-a]pyridine (target) vs. imidazo[1,2-b]pyridazine () alters the fused ring system’s electronics and steric profile. The latter’s additional nitrogen atom may enhance hydrogen-bonding interactions with targets like Gcn2 .
Substituent Analysis
Table 2: Substituent Effects on Pharmacological Properties
Key Observations :
- Morpholine vs. Piperazine : Morpholine (target compound) provides moderate basicity and solubility, while piperazine derivatives (e.g., EP 2 402 347) allow for further functionalization (e.g., sulfonylation) to fine-tune target engagement .
- Thioether vs. Aminomethyl Links: The thioether in the target compound may confer resistance to hydrolysis compared to amine-linked analogs, improving in vivo stability .
Key Observations :
- The target compound’s synthesis likely parallels methods in EP 2 402 347, utilizing nucleophilic substitution for thioether formation. In contrast, thienopyrimidine analogs require multi-step functionalization of fused heterocycles .
- Boronic acid coupling (e.g., Suzuki reactions) in highlights the versatility of cross-coupling strategies for introducing complex substituents .
Pharmacological and Developmental Considerations
- Kinase Inhibition: Morpholine and imidazo[1,2-a]pyridine motifs are prevalent in PI3K/mTOR and JAK/STAT inhibitors.
- Gcn2 Targeting : highlights imidazo[1,2-b]pyridazines as Gcn2 inhibitors, a pathway relevant in cancer and immune disorders. The target’s imidazo[1,2-a]pyridine may offer distinct selectivity profiles .
Biological Activity
The compound 4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 302.4 g/mol. Its structure features an imidazo[1,2-a]pyridine moiety linked to a pyrimidine ring via a thioether bond, and it is further substituted with a morpholine group. This unique arrangement is believed to contribute significantly to its biological properties.
Biological Activities
Research indicates that compounds containing imidazo[1,2-a]pyridine and morpholine moieties exhibit a broad range of biological activities. The following table summarizes the key pharmacological effects observed in various studies:
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives highlights the importance of substituents on the heterocyclic rings. Modifications at various positions can enhance or diminish biological activity. For example:
- Substituting different groups on the imidazo[1,2-a]pyridine scaffold can lead to variations in potency against cancer cell lines.
- The presence of electron-withdrawing groups generally increases anticancer activity while maintaining selectivity for cancer cells over normal cells .
Case Studies
- Anticancer Activity Study : A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated that compounds with morpholine substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7) compared to their non-substituted counterparts. The most potent derivative had an IC50 value of 0.05 µM .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds found that those containing thioether linkages displayed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
- In Vivo Studies : Animal model studies have shown that these derivatives can reduce tumor growth in xenograft models without significant toxicity, indicating a favorable therapeutic window .
Q & A
Q. What are the established synthetic routes for 4-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine, and what are their key challenges?
The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:
- Step 1 : Functionalization of pyrimidine at position 6 with a thioether group, often using thiourea or thioacetohydrazide intermediates .
- Step 2 : Introduction of the imidazo[1,2-a]pyridine moiety via nucleophilic substitution or cyclization reactions, as demonstrated in the synthesis of analogous imidazopyrimidines .
- Step 3 : Morpholine incorporation at position 4 of the pyrimidine ring via Mannich-type reactions or nucleophilic displacement of leaving groups (e.g., chlorine) .
Key Challenges : - Low yields in thioether formation due to competing oxidation.
- Steric hindrance during imidazo[1,2-a]pyridine coupling, requiring optimized reaction temperatures (e.g., 80–100°C in DMF) .
- Purification difficulties from byproducts; column chromatography with ethyl acetate/hexane gradients is typically employed .
Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?
- 1H/13C NMR :
- IR Spectroscopy :
- Elemental Analysis : Discrepancies >0.3% in C/H/N/S indicate impurities requiring repurification .
Advanced Research Questions
Q. How can contradictory bioactivity data for imidazo[1,2-a]pyrimidine derivatives be resolved in structure-activity relationship (SAR) studies?
Contradictions often arise from:
- Substituent Effects : Minor modifications (e.g., electron-withdrawing groups on the imidazo ring) drastically alter target affinity. For example, nitro groups enhance kinase inhibition but reduce anxiolytic activity .
- Solubility vs. Permeability : Morpholine improves aqueous solubility but may reduce blood-brain barrier penetration, conflicting with CNS-targeted applications .
Methodological Resolution : - Use computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets.
- Validate with parallel bioassays (e.g., kinase inhibition vs. GABA receptor binding) to decouple off-target effects .
Q. What strategies optimize the regioselectivity of thioether formation in pyrimidine derivatives?
Regioselectivity is influenced by:
- Base Choice : K2CO3 in DMF favors thiolate ion formation at position 6 over position 2 .
- Protecting Groups : Temporary protection of position 2 with chlorine or methyl groups directs thioether formation to position 6 .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and minimizes side reactions .
Q. How do steric and electronic factors in the imidazo[1,2-a]pyridine moiety impact pharmacological activity?
- Steric Effects : Bulky substituents (e.g., phenyl at C2) hinder binding to flat binding pockets (e.g., ATP sites in kinases) .
- Electronic Effects : Electron-deficient imidazo rings (e.g., with nitro groups) enhance π-stacking in DNA-intercalating agents but reduce solubility .
Experimental Validation : - Compare IC50 values of analogs with varying substituents in enzyme inhibition assays .
- Correlate logP values (HPLC-derived) with cellular uptake efficiency .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of the thioether linkage in redox modulation or metal chelation.
- In Vivo Pharmacokinetics : Assess bioavailability of morpholine-containing derivatives using LC-MS/MS profiling.
- Crystallography : Obtain X-ray structures to validate computational docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
